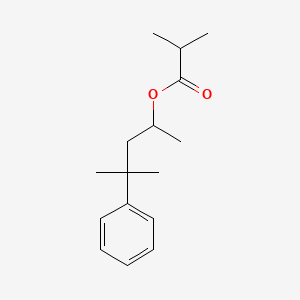
1,3-Dimethyl-3-phenylbutyl isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-3-phenylbutyl isobutyrate: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is also known by its systematic name 2-Methylpropanoic acid 1,3-dimethyl-3-phenylbutyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-3-phenylbutyl isobutyrate can be synthesized through the esterification reaction between 1,3-dimethyl-3-phenylbutanol and isobutyric acid . The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
化学反応の分析
Types of Reactions: 1,3-Dimethyl-3-phenylbutyl isobutyrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
1,3-Dimethyl-3-phenylbutyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-dimethyl-3-phenylbutyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with various biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Isobutyric acid: A carboxylic acid with the formula C4H8O2 .
1,3-Dimethyl-3-phenylbutanol: An alcohol with the formula C12H18O .
Comparison: 1,3-Dimethyl-3-phenylbutyl isobutyrate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its constituent alcohol and acid. Its ester bond makes it more susceptible to hydrolysis and allows it to participate in a wider range of chemical reactions .
生物活性
1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS No. 93981-81-8) is an organic compound characterized by its molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. It is synthesized through the esterification of 1,3-dimethyl-3-phenylbutanol and isobutyric acid, often using acid catalysts under reflux conditions. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1,3-dimethyl-3-phenylbutanol and isobutyric acid, which may then engage with various biological systems. The exact mechanisms are context-dependent and can vary based on the biological assay or application.
Potential Applications
- Chemistry : Utilized as a reagent in organic synthesis.
- Biology : Investigated for interactions with enzymes and receptors.
- Medicine : Explored for therapeutic properties and as a precursor in drug development.
- Industry : Employed in the production of fragrances and specialty chemicals.
Toxicity Studies
Research has indicated that various chemicals, including esters like this compound, can exhibit phytotoxic effects on plants. A study assessed the toxicity of multiple compounds on different species and reported that certain concentrations caused significant phytotoxicity, such as wilting and stunting in seedlings . While specific data on this compound's toxicity were not detailed in the results, its classification as an ester suggests potential biological interactions that warrant further investigation.
Biological Assays
In vitro studies have been conducted to evaluate the biological activity of similar compounds. For instance, thiazole derivatives demonstrated significant inhibitory effects against cholinesterases (ChE), which are critical for neurotransmission in living organisms. Although direct comparisons to this compound were not made, these findings highlight the importance of structure in determining biological activity .
Comparative Analysis
The following table summarizes the properties and potential activities of this compound compared to related compounds:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C16H24O2 | 248.36 g/mol | Potential enzyme interaction |
| Isobutyric Acid | C4H8O2 | 88.11 g/mol | Metabolic precursor |
| 1,3-Dimethyl-3-phenylbutanol | C12H18O | 178.27 g/mol | Solvent; potential therapeutic use |
特性
CAS番号 |
93981-81-8 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
(4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3 |
InChIキー |
SEVWLTKTZSJZRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















